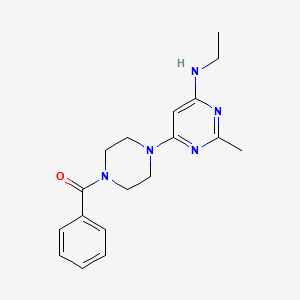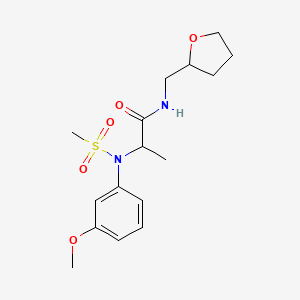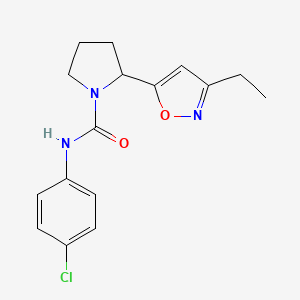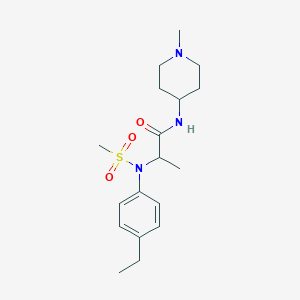![molecular formula C16H22N2O4 B4461540 N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4461540.png)
N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide
Descripción general
Descripción
N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide, also known as NM-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. In
Mecanismo De Acción
N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding to the CB1 receptor, N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide activates downstream signaling pathways that modulate various physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
The activation of CB1 receptors by N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to produce various biochemical and physiological effects. For example, N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation, in the striatum of rats. Additionally, N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to inhibit the release of glutamate, a neurotransmitter involved in learning and memory, in the hippocampus of rats. These effects suggest that N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide may have potential therapeutic applications in conditions such as addiction and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of CB1 signaling pathways. Additionally, N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of using N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide is its potential to produce unwanted side effects, such as anxiety and tachycardia, in animal models. Therefore, careful dose titration and monitoring of physiological parameters are necessary when using N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide. One direction is to investigate the potential therapeutic applications of N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide in conditions such as obesity, drug addiction, and neurodegenerative diseases. Another direction is to explore the effects of N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide on different physiological processes, such as immune function and inflammation. Additionally, further studies are needed to elucidate the long-term effects of N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide on the CB1 receptor and its downstream signaling pathways.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide has been used in various scientific research studies to investigate the role of the CB1 receptor in different physiological and pathological conditions. For example, N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide has been used to study the effects of CB1 activation on pain perception, appetite regulation, and anxiety-like behavior in animal models. Additionally, N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide has been used to investigate the potential therapeutic effects of CB1 agonists in conditions such as obesity, drug addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(morpholine-4-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-4-15(19)17-13-11-12(5-6-14(13)21-2)16(20)18-7-9-22-10-8-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMLXBRSEAEHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropylbenzamide](/img/structure/B4461461.png)


![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol](/img/structure/B4461493.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4461504.png)
![1-(methylsulfonyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-3-piperidinecarboxamide](/img/structure/B4461513.png)

![2-(2-methoxyphenyl)-8-(3-methylbutyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4461525.png)
![4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461526.png)
![2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4461529.png)
![N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4461534.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4461535.png)

